molecular formula C17H22N2O3 B2864442 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide CAS No. 862814-51-5

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide

Cat. No.: B2864442
CAS No.: 862814-51-5
M. Wt: 302.374
InChI Key: UISVQTKKDUNASC-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide typically involves multi-step organic reactions. The starting material, 1,2-dimethylindole, undergoes a series of reactions including alkylation, acylation, and amidation to form the final product. The reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The compound may exert its effects through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both the indole ring and the ethoxypropyl group. These features may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-22-11-7-10-18-17(21)16(20)15-12(2)19(3)14-9-6-5-8-13(14)15/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISVQTKKDUNASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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